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Introduction
Bromochloromethane (CH₂BrCl), also known as Halon 1011, is a valuable one-carbon

building block in organic synthesis. Its utility stems from the differential reactivity of its two

halogen atoms, making it a versatile reagent for the introduction of the chloromethyl or

bromomethyl group, as well as a precursor for various carbene and carbenoid species. This

technical guide provides an in-depth overview of the principal methods for the synthesis and

preparation of bromochloromethane, focusing on experimental protocols, quantitative data,

and mechanistic pathways to aid researchers in its effective utilization.

Core Synthetic Methodologies
The primary industrial and laboratory-scale synthesis of bromochloromethane revolves

around the halogen exchange reaction of dichloromethane (CH₂Cl₂). This transformation can

be achieved through several key methods, each with its own set of advantages and

considerations regarding reagents, catalysts, and reaction conditions.

Halogen Exchange with Bromine and Aluminum
This classic method involves the direct reaction of dichloromethane with elemental bromine in

the presence of aluminum metal, which acts as a Lewis acid catalyst.

Experimental Protocol:
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A detailed experimental protocol for a laboratory-scale synthesis is as follows:

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a

dropping funnel, a condenser, and a thermometer. The apparatus should be assembled

under an inert atmosphere (e.g., nitrogen or argon) and vented to a scrubber containing a

sodium thiosulfate solution to neutralize any evolved hydrogen bromide and unreacted

bromine.

Charging Reactants: The reaction flask is charged with an excess of dichloromethane.[1]

Initiation: A small amount of aluminum foil or powder is added to the dichloromethane.

Addition of Bromine: Elemental bromine is added dropwise from the dropping funnel to the

stirred dichloromethane/aluminum mixture. The reaction is exothermic, and the addition rate

should be controlled to maintain the reaction temperature between 26-30°C, using a cooling

bath if necessary.[1]

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the

red-brown color of bromine.

Work-up: Once the reaction is complete, the mixture is allowed to cool to room temperature.

The aluminum chloride byproduct is allowed to settle.[1] The crude product is then carefully

decanted or filtered.

Purification: The crude bromochloromethane is washed sequentially with water, a dilute

sodium bicarbonate solution, and finally with brine. The organic layer is then dried over an

anhydrous drying agent (e.g., magnesium sulfate or calcium chloride) and purified by

fractional distillation.[1][2]

Quantitative Data:
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Parameter Value Reference

Reactants
Dichloromethane, Bromine,

Aluminum
[1]

Catalyst Aluminum [1]

Temperature 26-30°C [1]

Yield ~85% (based on bromine) [1]

Purity
High purity achievable with

fractional distillation
[1]

Side Products
Dibromomethane (CH₂Br₂),

Methane
[1]

Reaction Mechanism:

The reaction proceeds via a Lewis acid-catalyzed halogen exchange. The aluminum catalyst

activates the bromine molecule, making it a more potent electrophile.

CH₂Cl₂
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Diagram 1. Halogen exchange with Bromine and Aluminum.

Halogen Exchange with Hydrogen Bromide and Lewis
Acid Catalyst
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This method utilizes hydrogen bromide as the bromine source, with a Lewis acid, typically

aluminum chloride (AlCl₃), as the catalyst. This process is often employed in industrial settings

for the co-production of bromochloromethane and dibromomethane.[3]

Experimental Protocol:

The following is a laboratory-adaptable protocol based on industrial procedures:

Reaction Setup: A similar setup to the previous method is used, with a gas inlet for the

introduction of hydrogen bromide gas. The reaction should be conducted in a well-ventilated

fume hood.

Charging Reactants: The reaction flask is charged with dichloromethane and the aluminum

chloride catalyst.[3]

Reaction Initiation: The mixture is cooled to approximately -30°C.[3]

Addition of Hydrogen Bromide: Hydrogen bromide gas is bubbled through the stirred solution

at a controlled rate.[3]

Reaction Control: The temperature is slowly raised and maintained at a temperature not

exceeding 40°C for a period of up to 24 hours.[3]

Work-up and Purification: The reaction mixture is washed with water to remove the catalyst

and any unreacted hydrogen bromide. The organic layer is then neutralized with a dilute

base, washed with brine, dried, and subjected to fractional distillation to separate

bromochloromethane from unreacted dichloromethane and the byproduct

dibromomethane.[3]

Quantitative Data:
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Parameter Value Reference

Reactants
Dichloromethane, Hydrogen

Bromide
[3]

Catalyst Aluminum Chloride (AlCl₃) [3]

Temperature -30°C to 40°C [3]

Reaction Time ~24 hours [3]

Yield
>80% (combined yield of

bromo- and dibromomethane)
[3]

Purity
High purity after fractional

distillation
[3]

Side Products Dibromomethane (CH₂Br₂) [3]

Reaction Mechanism:

The Lewis acid catalyst, AlCl₃, activates the C-Cl bond in dichloromethane, making the carbon

atom more susceptible to nucleophilic attack by the bromide ion from HBr.

CH₂Cl₂ CH₂Cl₂---AlCl₃ AlCl₃

HBr [CH₂Cl]⁺---[AlCl₄]⁻Nucleophilic Attack by Br⁻

Carbocation Formation Catalyst Regeneration

CH₂BrCl

HCl
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Diagram 2. Halogen exchange with HBr and AlCl₃.
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Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a milder alternative for the synthesis of bromochloromethane,

avoiding the use of strong Lewis acids. This method involves the reaction of dichloromethane

with a bromide salt in a biphasic system, facilitated by a phase-transfer catalyst.

Experimental Protocol:

A representative laboratory procedure is as follows:

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux

condenser.

Charging Reactants: The flask is charged with dichloromethane, an aqueous solution of

sodium bromide, and a phase-transfer catalyst such as a quaternary ammonium salt (e.g.,

benzyl triethylammonium chloride).[4]

Reaction: The biphasic mixture is stirred vigorously and heated to reflux (the boiling point of

dichloromethane is approximately 40°C, but the reaction may be conducted at higher

temperatures in a sealed reactor).[4]

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography

(GC) analysis of aliquots taken from the organic layer.

Work-up: After cooling, the organic layer is separated.

Purification: The organic phase is washed with water, dried over an anhydrous drying agent,

and purified by fractional distillation.[4]

Quantitative Data:
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Parameter Value Reference

Reactants
Dichloromethane, Sodium

Bromide
[4]

Catalyst
Benzyl triethylammonium

chloride
[4]

Solvent System
Dichloromethane/Water

(biphasic)
[4]

Temperature Reflux [4]

Yield
Variable, can be optimized by

adjusting reaction parameters.
[4]

Purity
Dependent on purification; GC

analysis is recommended.
[4]

Side Products
Dibromomethane (major

byproduct in some cases)
[4]

Reaction Mechanism:

The phase-transfer catalyst facilitates the transport of the bromide anion from the aqueous

phase to the organic phase, where it can react with dichloromethane in a nucleophilic

substitution reaction.
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Diagram 3. Phase-Transfer Catalysis Mechanism.
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Purification of Bromochloromethane
Regardless of the synthetic method employed, purification of the crude product is crucial to

obtain high-purity bromochloromethane.

Fractional Distillation:

Fractional distillation is the most effective method for purifying bromochloromethane from

unreacted starting materials and byproducts due to differences in their boiling points.[5]

Dichloromethane: 39.6 °C

Bromochloromethane: 68 °C[6]

Dibromomethane: 97 °C

Experimental Protocol for Fractional Distillation:

Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a

fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a

thermometer, and receiving flasks.

Distillation: The crude product is heated in the distillation flask. The vapor passes through the

fractionating column, where a series of condensations and vaporizations occur, enriching the

vapor with the more volatile component.

Fraction Collection: Fractions are collected based on the temperature at the distillation head.

The fraction distilling at or near the boiling point of bromochloromethane (68°C) is collected

as the purified product.[5]

Washing and Drying:

Before distillation, a series of washing steps can remove impurities:

Water Wash: Removes water-soluble impurities and catalysts.

Sodium Bicarbonate Wash: Neutralizes any acidic byproducts.
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Brine Wash: Removes residual water.

The organic layer is then dried with an anhydrous drying agent like magnesium sulfate or

calcium chloride before distillation.[2]

Safety Considerations
Toxicity: Bromochloromethane is toxic and should be handled in a well-ventilated fume

hood.[6]

Reactivity: Reactions involving bromine and aluminum can be vigorous and exothermic,

requiring careful temperature control.

Waste Disposal: Halogenated organic waste and scrubber solutions should be disposed of

according to institutional safety guidelines.

Conclusion
The synthesis of bromochloromethane is well-established, with several reliable methods

available to researchers. The choice of method will depend on the desired scale, available

reagents, and equipment. For laboratory-scale synthesis, the reaction of dichloromethane with

bromine and aluminum or the use of phase-transfer catalysis are often practical choices.

Careful purification by fractional distillation is essential to obtain a high-purity product suitable

for further synthetic applications. This guide provides the necessary foundational knowledge for

the successful preparation and purification of this versatile C1 building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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